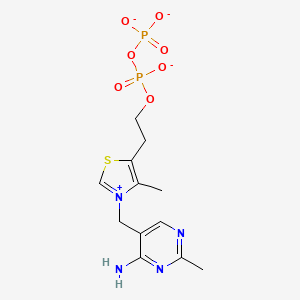
Thiamin diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine(1+) diphosphate(3-) is dianion of thiamine(1+) diphosphate arising from deprotonation of the three OH groups of the diphosphate. It has a role as a cofactor. It is a conjugate base of a thiamine(1+) diphosphate.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Plant Stress Response
Thiamin diphosphate (ThDP) is integral in metabolic pathways such as glycolysis, the pentose phosphate pathway, and the tricarboxylic acid cycle. It's also vital in plants' response to abiotic and biotic stress, impacting thiamine metabolism including aspects like catabolism, salvage, and transport (Goyer, 2010).
Enzymatic Cofactor and Metabolic Regulation
ThDP's role as an enzymatic cofactor in mammals, plants, fungi, and bacteria is crucial for metabolic regulation and is a potential target for biotechnological and medical applications. This includes its involvement in drug design and disease models, particularly in the context of ThDP-dependent enzymes (Bunik, Tylicki, & Lukashev, 2013).
Unique Characteristics in Enzyme Mechanisms
ThDP-dependent enzymes like glyoxylate carboligase challenge traditional paradigms, showing unique characteristics in their enzymatic mechanisms. This includes the absence of the canonical active site glutamate, usually present in ThDP-dependent enzymes, which impacts the enzyme's efficiency and reaction steps (Kaplun et al., 2008).
Nutritional Enhancement in Crops
Enhancing the thiamin biosynthesis genes in crops like rice can increase thiamin content in unpolished seeds, although this does not necessarily confer resistance to diseases like Xanthomonas oryzae in rice. This research suggests potential avenues for nutritional enhancement in staple crops (Dong et al., 2016).
Interactions in Metabolic Enzymes
ThDP-dependent enzymes play a significant role in metabolic processes, with the potential for applications in medical and biotechnological fields. The detailed understanding of these enzymes can provide new insights into metabolic regulation and disease treatment (Bunik, 2013).
Coordination in Enzymatic Reactions
In some metabolic enzymes, ThDP's active sites are synchronized through mechanisms like proton shuttling, which is crucial for their catalytic and regulatory functions. This coordination is key to the functioning of thiamine-dependent enzymes (Frank et al., 2004).
Propiedades
Nombre del producto |
Thiamin diphosphate |
|---|---|
Fórmula molecular |
C12H16N4O7P2S-2 |
Peso molecular |
422.29 g/mol |
Nombre IUPAC |
[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p-2 |
Clave InChI |
AYEKOFBPNLCAJY-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)
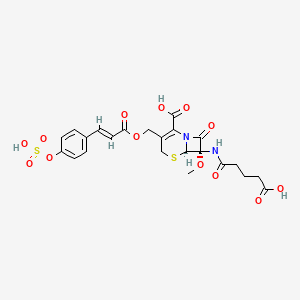

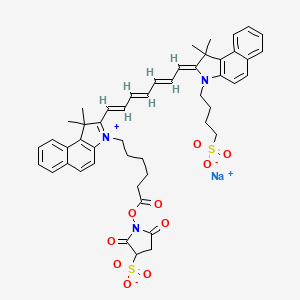

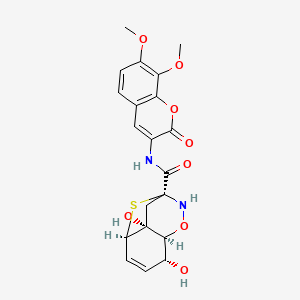
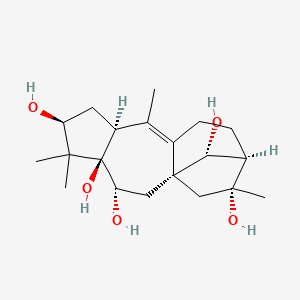
![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)
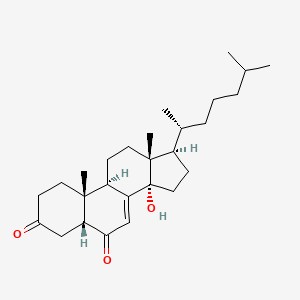
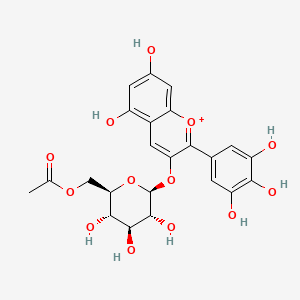
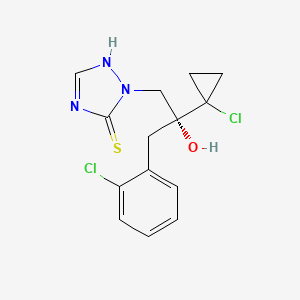
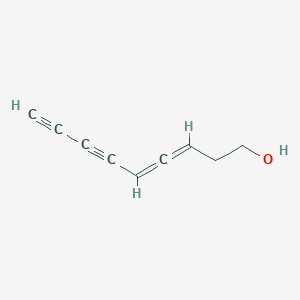
![(2S,3S,5Z,8S)-3-chloro-2-[(E)-pent-2-en-4-ynyl]-8-[(E)-prop-1-enyl]-3,4,7,8-tetrahydro-2H-oxocine](/img/structure/B1255140.png)